molecular formula C14H16N2O4S B2906674 2-(3,4-dimethoxybenzoylsulfanyl)-6-methyl-1,4,5,6-tetrahydropyrimidin-4-one CAS No. 392719-11-8

2-(3,4-dimethoxybenzoylsulfanyl)-6-methyl-1,4,5,6-tetrahydropyrimidin-4-one

Cat. No.: B2906674
CAS No.: 392719-11-8
M. Wt: 308.35
InChI Key: OMYNKJTVIRVSSZ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxybenzoylsulfanyl)-6-methyl-1,4,5,6-tetrahydropyrimidin-4-one is a heterocyclic compound featuring a partially saturated pyrimidinone core (1,4,5,6-tetrahydropyrimidin-4-one) substituted at position 2 with a 3,4-dimethoxybenzoylsulfanyl group and at position 6 with a methyl group.

Properties

IUPAC Name

S-(4-methyl-6-oxo-4,5-dihydro-1H-pyrimidin-2-yl) 3,4-dimethoxybenzenecarbothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-8-6-12(17)16-14(15-8)21-13(18)9-4-5-10(19-2)11(7-9)20-3/h4-5,7-8H,6H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYNKJTVIRVSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC(=N1)SC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxybenzoylsulfanyl)-6-methyl-1,4,5,6-tetrahydropyrimidin-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3,4-dimethoxyphenyl derivative, which is then subjected to various chemical transformations to introduce the carbonylthio and pyrimidinone functionalities. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxybenzoylsulfanyl)-6-methyl-1,4,5,6-tetrahydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated derivative .

Scientific Research Applications

2-(3,4-dimethoxybenzoylsulfanyl)-6-methyl-1,4,5,6-tetrahydropyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxybenzoylsulfanyl)-6-methyl-1,4,5,6-tetrahydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Compounds

Compound Name / ID Core Structure Key Substituents Biological/Functional Notes Reference(s)
2-(3,4-Dimethoxybenzoylsulfanyl)-6-methyl-1,4,5,6-tetrahydropyrimidin-4-one (Target) 1,4,5,6-Tetrahydropyrimidin-4-one - 3,4-Dimethoxybenzoylsulfanyl at C2
- Methyl at C6
Not explicitly stated in evidence
D1 (3-(Allylsulfanyl)-6-methyl-1,2,4-triazine-5-ol) 1,2,4-Triazine - Allylsulfanyl at C3
- Methyl at C6
- Hydroxyl at C5
Inhibits Klebsiella predation by Tetrahymena
6-Methyl-1,3-dithiolato[4,5-b]quinoxalin-2-dione Quinoxaline - Dithiolato group at C1/C3
- Methyl at C6
Classified as hazardous (Chinomethionat)
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidino]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone - Fluorobenzisoxazole-piperidinyl ethyl at C3
- Methyl at C2
Likely CNS activity (structural analogy to antipsychotics)

Sulfur-Containing Groups

  • This contrasts with the simpler allylsulfanyl group in D1 (), which lacks aromaticity but may confer greater metabolic lability .
  • 6-Methyl-1,3-dithiolatoquinoxaline (): The dithiolato group increases electrophilicity, likely contributing to its hazardous classification as Chinomethionat .

Core Heterocycle Variations

  • 1,4,5,6-Tetrahydropyrimidin-4-one (Target): Partial saturation of the pyrimidine ring may enhance conformational flexibility compared to fully aromatic triazines (e.g., D1) or quinoxalines. This could improve binding to dynamic biological targets.
  • Pyrido-pyrimidinone (): The fused pyridine-pyrimidinone system in the analog from suggests enhanced planar rigidity, which is critical for receptor binding in CNS-active compounds .

Methyl Group Positioning

  • The methyl group at C6 in the target compound may sterically hinder interactions compared to the C2-methylated pyrido-pyrimidinone (). Positional differences in methylation are known to drastically alter pharmacological profiles .

Biological Activity

2-(3,4-Dimethoxybenzoylsulfanyl)-6-methyl-1,4,5,6-tetrahydropyrimidin-4-one is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

  • IUPAC Name : this compound
  • Molecular Formula : C14H17N1O4S
  • Molecular Weight : 303.36 g/mol

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets. Research indicates that it may exhibit:

  • Antioxidant Activity : The presence of the benzoyl group contributes to the compound's ability to scavenge free radicals.
  • Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains.
  • Anticancer Potential : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in oxidative stress pathways.
  • Modulation of Cell Signaling Pathways : It potentially alters pathways related to cell proliferation and apoptosis.
  • Interaction with DNA : Some studies indicate that it may bind to DNA and interfere with replication processes.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenges free radicals
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant properties of the compound demonstrated significant radical scavenging activity compared to standard antioxidants. The results indicated a dose-dependent response where higher concentrations led to greater scavenging effects.

Case Study 2: Antimicrobial Activity

In a controlled experiment against Staphylococcus aureus and Escherichia coli, the compound showed inhibitory effects at concentrations as low as 50 µg/mL. This suggests potential for development as an antimicrobial agent.

Case Study 3: Anticancer Properties

Research involving human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with the compound resulted in a marked decrease in cell viability and increased apoptotic markers. Flow cytometry analysis confirmed these findings with significant shifts in cell populations undergoing apoptosis.

Q & A

Q. What structure-activity relationship (SAR) insights can be drawn from analogs with modified sulfanyl or pyrimidinone groups?

  • Methodological Answer : Synthesize analogs with varying substituents (e.g., replacing dimethoxybenzoyl with halobenzoyl). Test in bioassays (e.g., antimicrobial MIC, IC₅₀ in cancer cell lines). Co-crystallization with targets (e.g., DHFR enzyme) reveals critical binding interactions .

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